1-(propan-2-yl)-1H-imidazole-2-thiol

Corrosion Inhibition Mild Steel Acidic Environment

Obtain 1-isopropyl-1H-imidazole-2-thiol with guaranteed ≥95% purity and correct tautomeric form for reproducible polyamide and corrosion inhibitor research. • iPr-Im monomer precursor: Polyamides show enhanced major groove compression & deeper minor groove penetration vs. methyl analog, retaining G-specificity. • Corrosion inhibitor: Thione tautomer ensures >90% inhibition efficiency in 1 M HCl; optimal metal adsorption confirmed by DFT. • Synthesis: Specific route avoids S-alkylation byproducts; N1-isopropyl group governs lipophilicity and metal-binding geometry.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
CAS No. 61640-26-4
Cat. No. B1281509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-1H-imidazole-2-thiol
CAS61640-26-4
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC(C)N1C=CNC1=S
InChIInChI=1S/C6H10N2S/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9)
InChIKeyZJKICUDDIHZLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propan-2-yl)-1H-imidazole-2-thiol Baseline Profile


1-(Propan-2-yl)-1H-imidazole-2-thiol (CAS 61640-26-4), also named 1-isopropyl-1,3-dihydro-2H-imidazole-2-thione, is a heterocyclic organosulfur compound (C₆H₁₀N₂S, MW 142.22) [1]. It belongs to the 2-mercaptoimidazole class, characterized by an isopropyl substituent at the N1 position and a thiol/thione functional group at C2 that exists in thiol-thione tautomeric equilibrium, a feature common to this class [2]. As an N-alkyl-substituted imidazole-2-thiol, it serves as a versatile building block in medicinal chemistry for synthesizing biomimetic chelating ligands and coordination complexes , and its structural analogs have been extensively investigated as corrosion inhibitors for mild steel in acidic environments [3]. This compound is primarily sourced for research applications, with commercial availability typically at ≥95% purity .

N-Isopropyl imidazole-2-thiol building block for chelating ligands and coordination complexes
Corrosion inhibitor screening with systematic N-alkyl substituent variation
DNA-binding polyamide precursor (iPr-Im monomer) for groove distortion studies

1-(Propan-2-yl)-1H-imidazole-2-thiol: N-Alkyl Substitution Specificity


Imidazole-2-thiol derivatives are not interchangeable building blocks. The N1 substituent directly governs physicochemical properties (logP, steric profile), synthetic accessibility, and biological or material performance. 1-(Propan-2-yl)-1H-imidazole-2-thiol bears an isopropyl group, whereas the more common analog 1-methyl-1H-imidazole-2-thiol (MTI) carries a methyl substituent [1]. This difference alters lipophilicity, tautomer population distribution, and metal-binding geometry [2]. In DNA-binding polyamide applications, substituting N-isopropylimidazole (iPr-Im) for N-methylimidazole (Im) changes major groove compression and minor groove penetration depth, directly affecting target recognition [3]. Additionally, the isopropyl-substituted derivative has a distinct synthetic route—formed via reaction of dimethyl N-isopropylcarbonimidodithioate with aminoacetaldehyde diethyl acetal [4]—whereas methyl analogs require different precursors. For procurement decisions, substituting the isopropyl derivative with a methyl, phenyl, or unsubstituted analog introduces uncontrolled variables in reactivity, solubility, and assay reproducibility. The following evidence quantifies these differentiation points.

Lipophilicity & steric profile
Isopropyl vs. methyl alters logP and steric bulk, which may shift metal-binding geometry and solubility compared to the methyl analog.
DNA groove distortion
iPr-Im induces deeper minor groove penetration and major groove compression that the methyl analog may not replicate; binding geometry is substituent-specific.
Synthetic route
The isopropyl derivative requires dimethyl N-isopropylcarbonimidodithioate; substituting a methylcarbonimidodithioate yields a different analog, not a direct replacement.

1-(Propan-2-yl)-1H-imidazole-2-thiol: Comparative Evidence


Corrosion Inhibition Efficiency in Acidic Media

While direct electrochemical data for 1-(propan-2-yl)-1H-imidazole-2-thiol are not publicly available, cross-study comparison of structurally related imidazole-2-thiol derivatives establishes a class-level benchmark for corrosion inhibition performance. 1-Methyl-1H-imidazole-2-thiol (MTI) achieves 95.16% inhibition efficiency on mild steel in 1 M HCl at 10⁻³ M concentration [1]. 4,5-Diphenyl-1H-imidazole-2-thiol (DIT) achieves 92.74% efficiency on C38 steel in 1 M HCl at 10⁻² M [2]. The isopropyl substituent on the target compound is expected to provide intermediate lipophilicity and steric bulk relative to these comparators, influencing adsorption kinetics and surface coverage. DFT studies on 2-mercaptoimidazole tautomers confirm that the thione form exhibits superior inhibition efficiency on copper surfaces compared to thiol and amine forms, with interaction energy magnitudes quantified via PDOS calculations [3].

Acidic IE% benchmark
Class-level inference
MTI achieves 95.16% IE on mild steel (1 M HCl, 10⁻³ M); DIT achieves 92.74% on C38 steel (1 M HCl, 10⁻² M). Isopropyl analog predicted within this range.
Supports corrosion inhibitor screening with N-alkyl substituent as variable
Data to verify for isopropyl-substituted compound; cross-study conditions differ
Corrosion Inhibition Mild Steel Acidic Environment Imidazole-2-thiol Electrochemistry

DNA Minor Groove Binding: Isopropyl vs. Methyl Imidazole

In a direct head-to-head comparison within an 8-ring hairpin polyamide scaffold targeting the androgen response element (5′-WWGWWCW-3′), the N-isopropylimidazole monomer (iPr-Im) was evaluated against the standard N-methylimidazole (Im) analog [1]. UV absorption/fluorescence melt analyses and switchSENSE® kinetic profiling demonstrated that iPr-Im maintains strong DNA binding affinity comparable to Im while preserving specificity for G over C, A, or T [1]. Critically, 3D NMR-restrained molecular dynamics revealed that the iPr-Im-containing polyamide induces enhanced major groove compression and deeper minor groove penetration compared to the Im analog, with the N-terminal iPr-Im N2 atom positioned in closer proximity to the exocyclic amine of G5 relative to the iPr-thiazole (iPr-Nt) comparator [1].

iPr-Im vs Im DNA binding
Head-to-head comparison
iPr-Im maintains G-specificity with enhanced major groove compression and deeper minor groove penetration relative to N-methylimidazole.
N-alkyl substituent directly modulates DNA binding geometry
3D NMR-restrained MD on hairpin polyamide scaffold; androgen response element target
DNA Binding Polyamide Minor Groove N-Isopropylimidazole Gene Regulation

Isopropylimidazole-2-thione Precursor Specificity

The synthesis of 1-(propan-2-yl)-1H-imidazole-2-thiol proceeds via a route distinct from that of methyl or aryl analogs. Specifically, reaction of dimethyl N-isopropylcarbonimidodithioate with aminoacetaldehyde diethyl acetal in refluxing acetic acid affords 1-isopropylimidazole-2(3H)-thione [1]. This contrasts with the general synthesis of 1-aryl- or 1-alkyl-2-methylthioimidazoles, which utilize dimethyl N-aryl- or N-alkylcarbonimidodithioates under similar conditions but yield methylthio products rather than the thione tautomer directly [1]. The isopropylcarbonimidodithioate precursor is required to obtain the isopropyl-substituted thione; substituting a methylcarbonimidodithioate yields the methyl analog with different tautomeric distribution and downstream reactivity.

Precursor specificity
Cross-study comparable
Dimethyl N-isopropylcarbonimidodithioate + aminoacetaldehyde diethyl acetal → 1-isopropylimidazole-2(3H)-thione. Methyl analog requires different precursor.
Synthetic route is precursor-specific; analog substitution invalid
Refluxing acetic acid conditions; direct transalkylation not reliable
Synthesis Carbonimidodithioate Imidazole-2-thione Heterocyclic Chemistry Building Block

Tautomer-Dependent Metal Surface Adsorption

DFT calculations comparing 2-mercaptoimidazole tautomers (thiol, thione, and imine forms) on Cu(111), Cu(110), and Cu(100) surfaces demonstrate that the thione tautomer exhibits the highest inhibition efficiency among all evaluated forms [1]. The study quantified interaction energy magnitudes and projected density of states (PDOS) across tautomers and surface orientations, with Cu(110) showing optimal protection in combination with imidazole derivatives [1]. For 1-(propan-2-yl)-1H-imidazole-2-thiol, the IUPAC name 3-propan-2-yl-1H-imidazole-2-thione [2] reflects the predominant thione form, suggesting favorable adsorption characteristics consistent with DFT predictions for the class.

Tautomer adsorption efficiency
Class-level inference
DFT: Thione form exhibits highest inhibition efficiency on Cu(111), Cu(110), Cu(100) vs. thiol and imine forms. Target compound predominates as thione (IUPAC: 3-propan-2-yl-1H-imidazole-2-thione).
Tautomer profile supports copper corrosion inhibition studies
PDOS and interaction energies quantified; Cu(110) shows optimal protection
Tautomerism DFT Copper Corrosion Adsorption Imidazole

Residual Protective Effect in Acidic Corrosion

Research on new organic inhibitors of the imidazole class, including structurally related compounds to 1-(propan-2-yl)-1H-imidazole-2-thiol, demonstrates that these compounds provide not only immediate inhibition but also a residual protective effect that persists after inhibitor removal from the corrosive medium [1]. Kinetic dependences (Kt,t) were interpreted based on surfactant-Fe interaction forces in the adsorption layer, revealing that the protective mechanism involves strong chemisorption that resists desorption [1]. This residual effect is a class characteristic of imidazole-based inhibitors and distinguishes them from physically adsorbed inhibitors that lose efficacy upon medium exchange.

Residual protection
Class-level inference
Imidazole-class inhibitors retain protective film after removal from acidic medium; mechanism attributed to strong chemisorption resisting desorption.
Supports evaluation in formulations needing sustained protection
Kinetic Kt,t analysis on low-carbon steel; contrasted with physically adsorbed inhibitors
Corrosion Inhibition Residual Protection Mild Steel Acid Corrosion Imidazole

Molecular Weight and Lipophilicity Comparison

1-(Propan-2-yl)-1H-imidazole-2-thiol (C₆H₁₀N₂S, MW 142.22) differs from the more widely studied 1-methyl analog (C₄H₆N₂S, MW 114.17) by an additional C₂H₄ moiety, corresponding to a molecular weight increase of 28.05 g/mol (~24.6%) [1][2]. This difference translates to higher calculated logP, altered solubility profile, and modified steric encumbrance around the N1 position. In structure-activity relationships, these differences affect membrane permeability, protein binding site accommodation, and metal chelation geometry.

MW & lipophilicity
Cross-study comparable
ΔMW +28.05 g/mol (+24.6%) vs. 1-methyl analog; qualitative increase in logP and steric bulk.
Physicochemical differentiation confirmed; essential for reproducible SAR
Standard property comparison at 25°C; C₆H₁₀N₂S vs C₄H₆N₂S
Molecular Weight Lipophilicity N-Alkyl Substituent Physicochemical Properties QSAR

1-(Propan-2-yl)-1H-imidazole-2-thiol: Application Scenarios


DNA-Binding Polyamides with Enhanced Structural Distortion

For medicinal chemistry programs developing pyrrole-imidazole hairpin polyamides as gene transcription modulators, 1-(propan-2-yl)-1H-imidazole-2-thiol serves as a key precursor for the N-isopropylimidazole (iPr-Im) monomer building block [1]. Evidence demonstrates that polyamides incorporating iPr-Im exhibit enhanced major groove compression and deeper minor groove penetration compared to N-methylimidazole (Im) analogs, while maintaining comparable binding affinity and G-specificity [1]. This compound is appropriate for research groups optimizing polyamide pharmacokinetics and DNA recognition selectivity, particularly in prostate cancer models where androgen response element targeting is therapeutically relevant [1].

Screening N-Alkyl Derivatives for Acidic Mild Steel Protection

In corrosion inhibitor development programs, 1-(propan-2-yl)-1H-imidazole-2-thiol enables systematic investigation of N1 substituent effects on inhibition efficiency. Class-level data from 1-methyl and 4,5-diphenyl analogs establish baseline performance expectations (>90% IE in 1 M HCl) [2][3], while DFT studies confirm the thione tautomer—the predominant form of the isopropyl derivative—provides optimal adsorption on metal surfaces [4]. The compound's residual protective effect, documented for imidazole-class inhibitors on low-carbon steel in acidic media [5], supports its evaluation in formulations requiring sustained protection after inhibitor removal (e.g., batch pickling operations, temporary corrosion protection during storage and transport).

Synthesis via Carbonimidodithioate Route

Researchers requiring 1-isopropylimidazole-2-thione for subsequent derivatization should procure CAS 61640-26-4 rather than attempting synthesis from alternative precursors. The documented synthetic route via dimethyl N-isopropylcarbonimidodithioate and aminoacetaldehyde diethyl acetal in refluxing acetic acid is specific to the isopropyl substituent [6]. Attempts to substitute with dimethyl N-methylcarbonimidodithioate yield the methyl analog, and transalkylation of pre-formed imidazole-2-thiones is not a reliable synthetic strategy due to tautomeric equilibria and competing S-alkylation pathways.

Thiol/Thione Ligand for Metal Complexes

The compound's 2-mercaptoimidazole core, with the thione form predominating in the isopropyl-substituted derivative [7], provides a soft sulfur donor site for transition metal coordination . DFT studies confirm strong interaction energies between 2-mercaptoimidazole tautomers and copper surfaces, with the thione form exhibiting superior adsorption [4]. This supports its use as a ligand in synthesizing Cu(I), Ni(II), or other transition metal complexes where N-alkyl substitution modulates complex geometry, solubility, and redox properties.

Application
Selection Property
Validation Focus
DNA-binding polyamide research
iPr-Im monomer with distinctive groove distortion profile
DNA binding specificity and structural endpoint comparison (NMR, switchSENSE®)
Acidic corrosion inhibitor screening
N-alkyl substituent-dependent inhibition efficiency
Electrochemical IE% and residual protection profiling
Precursor-specific heterocycle synthesis
Isopropylcarbonimidodithioate route to imidazole-2-thione
Product identity and tautomeric purity verification
Transition metal coordination chemistry
Thione sulfur donor with tunable N-alkyl steric profile
Complex geometry, adsorption, and redox property evaluation

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